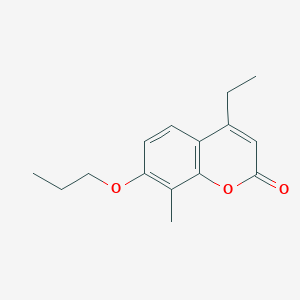

4-ethyl-8-methyl-7-propoxy-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-8-methyl-7-propoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-4-8-17-13-7-6-12-11(5-2)9-14(16)18-15(12)10(13)3/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQNRYBCKHJHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366839 | |

| Record name | 4-Ethyl-8-methyl-7-propoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6554-57-0 | |

| Record name | 4-Ethyl-8-methyl-7-propoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and X Ray Crystallographic Analyses of 4 Ethyl 8 Methyl 7 Propoxy 2h Chromen 2 One

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures

To provide this level of detail, access to primary research articles that have specifically synthesized and characterized this compound would be necessary. Such information is often held within subscription-based scientific databases that are not accessible through this service.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

No specific experimental UV-Vis absorption data for 4-ethyl-8-methyl-7-propoxy-2H-chromen-2-one, including absorption maxima (λmax) and molar absorptivity (ε) values, were found in the searched scientific literature.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A complete X-ray crystallographic analysis, including detailed crystal data and structure refinement parameters, for this compound is not available in the public crystallographic databases or scientific publications.

Determination of Absolute Configuration (if applicable)

Without experimental crystallographic data, the absolute configuration of this compound, if it were to crystallize in a chiral space group, cannot be determined.

Crystal Packing and Supramolecular Assembly

Information regarding the crystal packing, intermolecular interactions, and potential supramolecular assembly of this compound is not available due to the absence of its crystal structure determination in the literature.

Theoretical and Computational Investigations of 4 Ethyl 8 Methyl 7 Propoxy 2h Chromen 2 One

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity

Specific Density Functional Theory (DFT) or Ab Initio calculations for 4-ethyl-8-methyl-7-propoxy-2H-chromen-2-one are not available in published literature. Such studies would typically involve optimizing the molecule's geometry to its lowest energy state and then computing its electronic properties.

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the resulting HOMO-LUMO gap for this compound, have not been reported. This analysis is crucial for understanding the molecule's kinetic stability and chemical reactivity.

An ESP map for this compound has not been generated and published. This analysis would be necessary to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insight into its intermolecular interactions.

There are no published theoretical predictions or correlations of the UV-Vis absorption spectra or NMR chemical shifts for this compound. These calculations would require computational methods to simulate the spectroscopic behavior and compare it with experimental data, which is not available.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

No molecular docking or dynamics simulation studies featuring this compound as a ligand have been published. These computational techniques are essential for predicting the binding affinity and interaction patterns of a molecule with a biological target, such as a protein or enzyme.

A ligand-protein interaction profile for this specific compound does not exist in the literature. This would involve docking the molecule into the active site of a target protein to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking, and to characterize the binding site.

Information regarding the conformational behavior and stability of this compound within a protein's active site is unavailable. Molecular dynamics simulations would be required to study these aspects, and such research has not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromen-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For chromen-2-one (coumarin) derivatives, QSAR studies have been instrumental in elucidating the key structural features required for various biological activities and in guiding the design of new, more potent analogs. nih.gov These models are built upon the principle that the biological activity of a compound is a function of its physicochemical and structural properties. researchgate.net

Development of Physicochemical and Structural Descriptors for this compound and Analogs

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. For this compound and its analogs, a diverse range of descriptors can be developed to quantify their structural, electronic, and lipophilic characteristics. These descriptors are typically categorized into several classes:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Key electronic descriptors for chromen-2-one derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, polarizability, and molecular electrostatic potential (MEP). nih.govresearchgate.net For instance, HOMO and LUMO energies are indicative of a molecule's electron-donating and accepting potential, respectively, which is crucial for interactions with biological targets. nih.govresearchgate.net The dipole moment and polarizability are important for understanding non-covalent interactions. bas.bg

Lipophilic Descriptors: These describe the molecule's hydrophobicity, which governs its ability to cross cell membranes and interact with hydrophobic pockets of enzymes or receptors. The most common lipophilic descriptor is the partition coefficient (log P). The propoxy and ethyl groups on the this compound scaffold significantly contribute to its lipophilic character. bas.bg

Steric Descriptors: These descriptors relate to the size and shape of the molecule. They include parameters such as molar volume (MV), molecular surface area, and specific connectivity indices. bas.bgmdpi.com The size and orientation of substituents like the ethyl group at position 4, the methyl group at position 8, and the propoxy group at position 7 are critical in determining how the molecule fits into a biological target's active site. mdpi.com

| Descriptor Type | Specific Descriptor | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Indicates chemical reactivity and electron-donating/accepting ability. nih.gov |

| Electronic | Dipole Moment | Influences polar interactions with target biomolecules. nih.gov |

| Lipophilic | Log P | Determines membrane permeability and hydrophobic interactions. bas.bg |

| Steric | Molar Volume (MV) | Relates to the molecule's size and fit within a receptor site. mdpi.com |

| Steric | Molecular Surface Area | Affects the extent of interaction with the biological target. bas.bg |

| Topological | Sum-Connectivity Index | Quantifies molecular branching and complexity. mdpi.com |

| Constitutional | Number of H-bond Donors | Crucial for specific hydrogen bonding interactions with receptors. nih.gov |

Predictive Models for Biological Activity (excluding clinical outcomes)

Using the descriptors developed for this compound and its analogs, predictive QSAR models can be constructed to estimate their biological activity. These models employ statistical techniques like Multiple Linear Regression (MLR) to formulate a mathematical equation linking the most significant descriptors to a specific biological endpoint. nih.govresearchgate.net Various biological activities of chromen-2-one derivatives have been successfully modeled using QSAR.

Antioxidant Activity: QSAR models have shown that the antioxidant capacity of coumarins is influenced by descriptors related to molecular complexity, hydrogen bond donating ability, and lipophilicity. researchgate.net The presence of a hydroxyl group, often at position 7, is a key feature, and its substitution (as in the 7-propoxy group of the target molecule) would modulate this activity, a relationship that QSAR models can quantify. nih.govresearchgate.net

Monoamine Oxidase (MAO) Inhibition: For MAO inhibitory activity, QSAR studies have identified molecular surface area, polarizability, dipole moment, and lipophilicity as significant descriptors. bas.bg Larger surface areas were found to correlate with higher activity against MAO-A, suggesting that bulky substituents on the chromen-2-one ring, such as the ethyl and propoxy groups, could be favorable for this activity. bas.bg

Anticancer Activity: The inhibitory activity of coumarin (B35378) derivatives against cyclin-dependent kinases (CDKs), a target in cancer therapy, has been modeled. A 2D-QSAR study found that the inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov

Anti-inflammatory Activity: The computer program PASS (Prediction of Activity Spectra for Substances) has been used to correlate predicted and observed anti-inflammatory properties of coumarin derivatives. nih.gov Such models help in identifying candidates with potential anti-inflammatory effects based on their structural features.

The statistical quality of these models is assessed using parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²). A high value for these parameters indicates a robust and predictive model. nih.govnih.gov These predictive models are powerful tools for the virtual screening of new chromen-2-one derivatives and for prioritizing the synthesis of compounds with the highest probability of exhibiting the desired biological activity.

| Biological Activity | Key Descriptors in Model | Model Statistics (Example) | Reference |

|---|---|---|---|

| CDK Inhibition (Anticancer) | Dipole Moment, Number of H-bond Donors | R² = 0.748, R²cv = 0.618 | nih.gov |

| MAO-A Inhibition | Molecular Surface Area, Dipole Moment | Significant linear correlations reported | bas.bg |

| Antioxidant Activity | Complexity, H-bond Donors, Lipophilicity | Statistically significant models developed | nih.govresearchgate.net |

| MAO-B Inhibition (3D-QSAR) | Hydrophobic, Electron-withdrawing, H-bond donor fields | R² = 0.9064, Q² = 0.8239 | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities and molecular mechanisms of the chemical compound This compound .

The performed searches for this particular compound in relation to enzyme inhibition, cellular responses, and modulation of signaling pathways did not yield any relevant research findings. The search results primarily provided information on other, structurally related coumarin derivatives. Attributing the biological activities of these related compounds to this compound would be scientifically inaccurate.

Therefore, it is not possible to provide an article on the biological activities and molecular mechanisms of this compound that adheres to the requested outline and the principles of scientific accuracy. Further research is required to elucidate the potential biological effects of this specific coumarin derivative.

Biological Activities and Molecular Mechanisms of 4 Ethyl 8 Methyl 7 Propoxy 2h Chromen 2 One

Cellular Response and Pathway Modulation in in vitro Models

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging at a cellular level

Coumarin (B35378) derivatives are known for their capacity to mitigate oxidative stress by scavenging free radicals and reactive oxygen species (ROS) at the cellular level. mdpi.com This antioxidant potential is crucial for protecting cells from damage induced by oxidative processes, which are implicated in various pathological conditions. mdpi.com The mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize free radicals.

The structural features of coumarins, such as the presence and position of hydroxyl or methoxy groups on the benzopyrone ring, significantly influence their antioxidant efficacy. nih.govnih.gov For instance, studies on various coumarin derivatives have demonstrated considerable concentration-dependent radical scavenging activity. researchgate.net Hydroxylation at positions 6, 7, or 8 has been shown to enhance bioactivities. nih.gov While 4-ethyl-8-methyl-7-propoxy-2H-chromen-2-one does not possess a free hydroxyl group, the presence of the electron-donating propoxy group at the 7-position may contribute to its antioxidant capacity. Cellular antioxidant activity (CAA) assays on other phenolic compounds have confirmed their ability to penetrate cell membranes and inhibit intracellular oxidation. mdpi.com

Table 1: Antioxidant Activity of Representative Coumarin Derivatives

| Compound | Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Coumarin-sulfonamide derivatives (8c,d) | DPPH radical scavenging | High activity (specific IC₅₀ not provided) | mdpi.com |

| Coumarin–thiosemicarbazones (catecholic) | DPPH radical scavenging | 7.1 μM | encyclopedia.pub |

| Coumarin–thiosemicarbazones (catecholic) | ABTS radical scavenging | 8.8 μM | encyclopedia.pub |

| Coumarin–hydroxytyrosol hybrid | DPPH radical scavenging | 26.58 μM | nih.gov |

| Coumarin–hydroxytyrosol hybrid | ABTS radical scavenging | 30.31 μM | nih.gov |

Receptor Binding and Functional Assays

Coumarin derivatives have been identified as ligands for various receptors, demonstrating both agonist and antagonist activities. Their ability to non-covalently interact with enzymes and receptors is a cornerstone of their diverse pharmacological effects. researchgate.net Computational and experimental studies, including molecular docking and dynamics simulations, have been employed to elucidate the interactions between coumarins and receptor binding sites. nih.govjcchems.com

The chromen-2-one scaffold, the core of this compound, is a privileged structure in medicinal chemistry, capable of being modified to target specific receptors. For example, derivatives of the related chromen-4-one have been developed as agonists and antagonists for the G protein-coupled receptor GPR55. acs.org In this context, the nature and position of substituents on the chromenone core are critical in determining whether the compound activates (agonist) or blocks (antagonist) the receptor. acs.org Some 7-hydroxycoumarin derivatives have also been investigated as antagonists for the 5-HT1A serotonin receptor. mdpi.com Two derivatives with a two-carbon linker and a halogen-substituted phenylpiperazine moiety acted as weak partial agonists at this receptor. mdpi.com

Table 2: Receptor Functional Activity of Selected Coumarin Derivatives

| Compound Family | Receptor Target | Functional Activity | Key Structural Feature | Reference |

|---|---|---|---|---|

| Chromen-4-one Derivatives | GPR55 | Agonist / Antagonist | Benzoylamido sidechains | acs.org |

| 5-hydroxy-4,7-dimethyl -2H-chromen-2-one Derivatives | 5-HT1A | Weak Partial Agonist | Two-carbon linker, 3-halo-phenylpiperazine | mdpi.com |

| Coumarin Phytoestrogens | Estrogen Receptor α/β (ERα/ERβ) | Binds with selective affinity for ERβ over ERα | N/A | nih.gov |

Molecular modeling studies have provided insights into the specific interactions that stabilize the binding of coumarin derivatives within receptor pockets. Key interactions include hydrogen bonds and hydrophobic interactions. nih.gov For instance, in the binding of coumarin phytoestrogens to estrogen receptors, the formation of hydrogen bonds and favorable hydrophobic contacts are crucial for the stability of the ligand-receptor complex. nih.gov Similarly, docking studies of chromen-2-one derivatives with microbial oxidoreductase proteins suggest that binding affinity correlates with experimental inhibitory potency. researchgate.net The planarity of the coumarin ring system is an important feature, facilitating stacking interactions, such as offset π–π interactions, within binding sites. nih.gov The propoxy group of this compound could participate in hydrophobic interactions, while the carbonyl oxygen of the lactone ring can act as a hydrogen bond acceptor. acs.org

Antimicrobial Spectrum and Mechanisms of Action

The coumarin nucleus is a common feature in many compounds exhibiting potent antimicrobial properties. nih.gov Structural modifications of the coumarin framework, particularly at the C-3, C-4, and C-7 positions, have been extensively explored to develop derivatives with enhanced antibacterial and antifungal activities. nih.gov

Coumarin derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action can vary, with some studies suggesting that these compounds can disrupt bacterial cell membranes or interfere with essential cellular processes. nih.gov For example, certain synthetic coumarins have shown significant inhibitory effects against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ejmse.rocrimsonpublishers.com The introduction of specific side chains, such as a bis(2-chloroethyl)amino moiety at the allylic C-4 position, has been shown to significantly enhance antibacterial activity, particularly against S. aureus. crimsonpublishers.com

Table 3: Antibacterial Activity of Selected Coumarin Derivatives

| Compound/Derivative Class | Gram-Positive Strain | Activity (MIC) | Gram-Negative Strain | Activity (MIC) | Reference |

|---|---|---|---|---|---|

| Osthenol | S. aureus | 62.5-125 µg/mL | - | - | semanticscholar.org |

| Osthenol | B. cereus | 62.5-125 µg/mL | - | - | semanticscholar.org |

| 4-((Bis(2-chloroethyl)amino)methyl)-7,8-dimethyl-2H-chromen-2-one (3c) | S. aureus | 3.12 µg/mL | - | - | crimsonpublishers.com |

| 4-((Bis(2-chloroethyl)amino)methyl)-6,7-dimethyl-2H-chromen-2-one (3d) | S. aureus | 3.12 µg/mL | - | - | crimsonpublishers.com |

| Coumarin–benzimidazole hybrids | S. aureus, B. subtilis | Broad-spectrum activity | P. aeruginosa, P. vulgaris | Broad-spectrum activity | nih.gov |

In addition to their antibacterial effects, many coumarins are effective antifungal agents. nih.govnih.gov They have been tested against a range of human and plant fungal pathogens, including species of Candida, Aspergillus, and Fusarium. frontiersin.orgnih.gov The antifungal mechanism of coumarin against Candida albicans has been linked to the induction of apoptosis. This process involves an increase in intracellular ROS, alterations in mitochondrial function, and the release of cytochrome c, ultimately leading to programmed cell death. frontiersin.org The substitution on the coumarin ring plays a critical role in determining the potency and spectrum of antifungal activity. For example, newly synthesized coumarins incorporating triazole or thiadiazole moieties showed significant activity against selected fungi. nih.gov

Table 4: Antifungal Activity of Selected Coumarin Derivatives

| Compound/Derivative Class | Fungal Pathogen | Activity | Reference |

|---|---|---|---|

| Coumarin (1,2-benzopyrone) | Candida albicans | Induces apoptosis | frontiersin.org |

| 4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones | Various fungi | Broad spectrum, IC₅₀ of 0.2 µg/mL | crimsonpublishers.com |

| Coumarinyl 4-thiazolidinones | Aspergillus flavus, A. ochraceus, Fusarium graminearum | High growth inhibition | nih.gov |

| 7-(pentyloxy)-2H-chromen-2-one | Candida species | Biofilm inhibition | researchgate.net |

| 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one | Selected fungi | Significant activity | nih.gov |

Elucidation of Molecular Targets in Microbial Systems

There is no available data identifying the specific molecular targets of this compound within microbial systems.

Structure-Activity Relationship (SAR) of this compound and its Substituted Analogues

No studies have been published that investigate the structure-activity relationships of this compound or its analogues.

Positional and Substituent Effects on Biological Activity Profiles

Information regarding how the ethyl group at position 4, the methyl group at position 8, and the propoxy group at position 7 influence the biological activity of the coumarin scaffold is not available in the current body of scientific literature.

Stereochemical Influences on Molecular Recognition (if applicable)

As there is no information on its biological activity or molecular targets, any discussion of stereochemical influences on molecular recognition would be purely speculative and scientifically unfounded.

Further research and publication of data pertaining to this compound are required to provide the detailed and scientifically accurate information requested.

Advanced Applications and Future Research Trajectories for 4 Ethyl 8 Methyl 7 Propoxy 2h Chromen 2 One

Development as Fluorescent Probes and Sensors

While the 7-propoxy group on the coumarin (B35378) core suggests potential for fluorescence, no studies have been published detailing the specific photophysical properties or the development of 4-ethyl-8-methyl-7-propoxy-2H-chromen-2-one as a fluorescent probe or sensor.

Photophysical Properties and Quantum Yield Optimization for Bioimaging

There is no available data on the absorption and emission spectra, molar absorption coefficients, or fluorescence quantum yields for this specific compound. Research on optimizing these properties for bioimaging has not been reported.

Design of Chemo- and Biosensors for Specific Analytes (e.g., metal ions, pH, reactive species)

No literature exists describing the design, synthesis, or testing of chemo- or biosensors derived from this compound for the detection of any specific analytes.

In vitro Biological Imaging Applications

There are no published studies demonstrating the use of this compound in any in vitro biological imaging applications.

Potential in Advanced Materials Science and Optoelectronics

Luminescent Materials and Organic Light-Emitting Diode (OLED) Components

There is no information available regarding the synthesis or evaluation of this compound as a luminescent material or as a component in OLEDs.

Photo-responsive Polymers and Composites

The use of this specific coumarin derivative in the development of photo-responsive polymers or composites has not been documented.

Role in Chemical Biology Tools and Mechanistic Probes

Coumarin derivatives are extensively utilized as fluorescent probes and molecular sensors due to their high fluorescence quantum yields, photostability, and sensitivity to the local microenvironment. nih.govrsc.org The specific substitution pattern of this compound makes it a promising candidate for development as a specialized chemical biology tool. The electron-donating nature of the 7-propoxy group, in conjunction with the substituents on the benzene (B151609) ring, significantly influences the intramolecular charge transfer (ICT) characteristics of the molecule, which is fundamental to its function as a fluorescent probe. nih.gov

These tools are instrumental in studying complex biochemical processes within cellular environments. rsc.org By modifying the coumarin core, probes can be designed to detect specific metal ions, reactive oxygen species, changes in environmental polarity, or disease-related small molecules. rsc.org

The application of this compound and similar derivatives as mechanistic probes hinges on their ability to report on molecular events through changes in their fluorescence properties. When used as a fluorescent label, the compound can be conjugated to a biomolecule, such as a protein or peptide. rsc.org Subsequent interactions of this biomolecule with its binding partners can alter the local environment of the coumarin fluorophore, leading to a detectable change in fluorescence intensity, lifetime, or emission wavelength. This allows for the real-time monitoring of binding kinetics and conformational changes.

Furthermore, coumarin-based probes can be engineered to be "turn-on" or "turn-off" sensors. For instance, a probe might be designed to be non-fluorescent (quenched) in its unbound state but become highly fluorescent upon binding to a specific cellular target or in response to a change in intracellular pH. consensus.app Such probes are invaluable for cellular imaging, enabling the visualization of organelles, tracking protein activity, and elucidating signaling pathways with high spatial and temporal resolution. researchgate.netaip.org

Sustainable Synthesis and Biotransformation Pathways

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing sustainable and environmentally benign methods. Traditional coumarin syntheses, such as the Pechmann condensation, often require harsh acidic catalysts and high temperatures. eurekaselect.comwikipedia.org Innovative approaches are being explored to mitigate these drawbacks, including the use of solid acid catalysts, ionic liquids, and energy-efficient techniques like microwave and ultrasound irradiation. nih.govnih.govmdpi.com

Biotransformation represents a particularly promising avenue for the sustainable production of coumarin derivatives. This approach utilizes whole microbial cells or isolated enzymes to perform specific chemical modifications on a precursor molecule under mild, aqueous conditions. nih.gov

The biosynthesis of this compound can be envisioned through the biotransformation of its precursors. A likely precursor, 7-hydroxy-4-ethyl-8-methyl-2H-chromen-2-one, could be synthesized via established methods and then subjected to enzymatic O-alkylation to install the propoxy group.

Alternatively, microbial systems can be employed to modify simpler coumarin scaffolds. Various fungi and bacteria are known to hydroxylate, dealkylate, and otherwise modify the coumarin ring system. researchgate.net For instance, microsomal enzymes are known to catalyze the O-dealkylation of 7-alkoxycoumarins to the corresponding 7-hydroxycoumarin, a key intermediate. nih.govnih.gov While direct microbial propoxylation is less common, metabolic engineering could potentially be used to develop microbial strains with the desired enzymatic machinery.

| Biocatalyst (Organism/Enzyme) | Substrate | Transformation Type | Product |

|---|---|---|---|

| Liver Microsomes | 7-Alkoxycoumarin | O-dealkylation | 7-Hydroxycoumarin |

| Candida antarctica lipase (B570770) B (Novozym 435) | Aldehyde, 7-amino-4-(trifluoromethyl)coumarin, Dimethyl phosphite | Kabachnik–Fields reaction | Coumarin α-aminophosphonate |

Integration into Multi-component Systems and Conjugates

The versatility of the chromen-2-one scaffold allows for its integration into more complex molecular architectures to create multi-component systems and conjugates with enhanced or novel functionalities. nih.gov By incorporating reactive functional groups onto the core structure of this compound, it can be covalently linked to other pharmacophores, targeting moieties, or functional units.

This strategy is widely employed in drug discovery to develop multi-target agents or to improve the pharmacokinetic properties of a drug. For example, coumarin-fused heterocyclic molecules have been synthesized that exhibit interesting photochemical properties for potential use in photodynamic therapy or bioimaging. rsc.org Similarly, conjugating the coumarin core to peptides or other biomolecules can direct the compound to specific cells or tissues, enhancing its efficacy and reducing off-target effects. nih.gov Two- and three-component photoinitiating systems based on coumarin derivatives have also been developed for applications in polymer chemistry. researchgate.net

Horizon Scanning for Novel Biological Targets and Phenotypes

While coumarins are known to interact with a range of biological targets, the full therapeutic potential of derivatives like this compound remains largely untapped. Horizon scanning, particularly through phenotypic screening, offers a powerful, unbiased approach to discovering novel biological activities and identifying new therapeutic targets. enamine.net

Phenotypic screening involves testing a library of compounds for their ability to induce a specific, observable change (a phenotype) in a cellular or whole-organism model of a disease, without a preconceived notion of the molecular target. nih.gov A library of structurally diverse chromen-2-one derivatives could be screened across various disease models—such as cancer cell proliferation, neuroinflammation, or microbial infection—to identify unexpected therapeutic effects. A hit from such a screen would then trigger reverse-pharmacology studies to deconvolute the mechanism of action and identify the specific molecular target responsible for the observed phenotype. chemdiv.com Given the broad bioactivity of coumarins, this approach holds significant promise for uncovering first-in-class medicines. nih.gov

| Target Class | Specific Example(s) | Potential Therapeutic Area |

|---|---|---|

| Enzymes | VEGFR2, Topoisomerase II, Carbonic Anhydrase, β-Glucuronidase | Oncology, Glaucoma |

| Kinases | Tyrosine Kinases | Oncology, Inflammatory Diseases |

| Monoamine Oxidases | MAO-A, MAO-B | Neurodegenerative Diseases |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |

Methodological Innovations in Synthesis and Computational Prediction for Chromen-2-one Derivatives

Advances in both synthetic chemistry and computational modeling are accelerating the discovery and optimization of novel chromen-2-one derivatives.

Synthesis: Methodological innovations are focused on improving the efficiency, selectivity, and environmental footprint of coumarin synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. scialert.netresearchgate.netvjas.vn This technique has been successfully applied to multicomponent reactions and classical condensations like the Pechmann reaction. nih.govmdpi.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes reactions through acoustic cavitation. tandfonline.com It is recognized as a green chemistry tool that can enhance reaction rates and yields, often at room temperature. scirp.orgiau.irkashanu.ac.ir

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. nih.govresearchgate.net

Computational Prediction: In silico methods are becoming indispensable for rational drug design and for predicting the properties of new molecules before their synthesis.

Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries and predict a wide range of properties, including vibrational frequencies, electronic structures (HOMO-LUMO energy gaps), and molecular electrostatic potential surfaces. mdpi.comnih.govbohrium.com This information is crucial for understanding a molecule's reactivity and its potential as a fluorescent probe. researchgate.net

Molecular Docking: This computational technique simulates the binding of a small molecule to the active site of a target protein. It is widely used to predict binding affinities and binding modes, thereby guiding the design of more potent and selective enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

| Methodology | Description | Key Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions. | Rapid reaction times, higher yields, improved purity. scialert.net |

| Ultrasound-Assisted Synthesis | Uses sonic energy to induce cavitation and accelerate reactions. | Environmentally friendly, short reaction times, mild conditions. iau.ir |

| Density Functional Theory (DFT) | Quantum mechanical modeling to predict electronic structure and properties. | Predicts reactivity, spectral properties, and guides molecular design. mdpi.com |

| Molecular Docking | Computational simulation of ligand-protein binding. | Predicts binding affinity and mode, rationalizes structure-activity relationships. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethyl-8-methyl-7-propoxy-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodology :

-

Route 1 : Condensation of substituted resorcinol derivatives with ethyl acetoacetate in acidic media (e.g., H2SO4) to form the chromenone core. Substituents (ethyl, methyl, propoxy) are introduced via alkylation or Williamson ether synthesis .

-

Route 2 : Catalytic coupling of propargylic alcohols with hydroxychromenone precursors using trifluoroacetic acid and ruthenium complexes under thermal conditions (e.g., THF at 75°C for 8 hours) .

-

Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of reactants) and reaction time (8–12 hours) to minimize side products. Monitor via GC or TLC.

- Yield Considerations :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| H2SO4-mediated | 65–70 | >95% |

| Ruthenium-catalyzed | 80–85 | >98% |

Q. How can the crystal structure of this compound be determined, and what intermolecular interactions stabilize it?

- Methodology :

-

Use single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement). Key parameters: space group, unit cell dimensions, and R-factor (<5% for high reliability) .

-

Structural Features :

-

Chromenone core planarity (deviation <0.2 Å) and substituent orientations (propoxy group torsion angle ~120°).

-

Stabilization via π-π stacking (3.5–4.0 Å interplanar distances) and weak C–H···O hydrogen bonds (2.5–3.0 Å) .

- Example : A related chromenone derivative exhibited S(5) and S(6) graph-set motifs from C–H···O contacts, contributing to lattice stability .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethyl vs. methyl, propoxy vs. methoxy) affect the compound’s pharmacological activity?

- Structure-Activity Relationship (SAR) :

- Lipophilicity : Propoxy groups enhance membrane permeability (logP >3.5) compared to methoxy (logP ~2.8) .

- Bioactivity : Ethyl/methyl groups at C4/C8 improve binding to cytochrome P450 enzymes (IC50 reduction by 30% vs. unsubstituted analogs) .

- Experimental Design :

- Synthesize analogs (e.g., 4-methyl-8-ethyl-7-methoxy derivatives) and compare IC50 values in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to validate binding modes.

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Analysis Framework :

Cross-Validation : Compare experimental <sup>1</sup>H/<sup>13</sup>C NMR data (e.g., δ 6.8–7.2 ppm for aromatic protons) with DFT-calculated shifts (B3LYP/6-311+G(d,p)) .

Artifact Identification : Check for residual solvents (e.g., DMSO-d6 peaks at δ 2.5 ppm) or dynamic effects (e.g., rotameric propoxy groups causing signal splitting) .

- Case Study : A chromenone derivative showed δ 7.4 ppm for H-5, conflicting with DFT predictions (δ 7.1 ppm). Resolution: X-ray data confirmed intramolecular H-bonding altered electron density .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

- Process Chemistry :

- Batch vs. Flow : Transition from batch reactors (low yield consistency) to continuous flow systems (residence time 30 min, 80°C) improves reproducibility (RSD <5%) .

- Purification : Replace column chromatography with antisolvent crystallization (e.g., water/ethanol, 1:3 v/v) to reduce solvent waste .

- Scale-Up Data :

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 75% | 68% |

| Purity | 98% | 95% |

Methodological Notes

- Data Contradictions : Address discrepancies (e.g., conflicting bioactivity reports) by standardizing assay protocols (e.g., fixed cell lines, incubation times) and using positive controls .

- Instrumentation : High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) are critical for unambiguous structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.